1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole

Kinase inhibition Alzheimer's disease DYRK1A

1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole (CAS 60492-61-7) is a fused bis-pyrazole heterocycle with phenyl substituents at the 3- and 6-positions, possessing a molecular formula of C₁₆H₁₂N₄ and a molecular weight of 260.29 g/mol. This compound serves as the unsubstituted parent scaffold of the pyrazolo[4,3-c]pyrazole class, providing two N–H tautomeric protons that are critical for both biological target engagement and downstream synthetic diversification.

Molecular Formula C16H12N4
Molecular Weight 260.29 g/mol
CAS No. 60492-61-7
Cat. No. B1620796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole
CAS60492-61-7
Molecular FormulaC16H12N4
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2NN=C3C4=CC=CC=C4
InChIInChI=1S/C16H12N4/c1-3-7-11(8-4-1)13-15-16(20-17-13)14(18-19-15)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H,18,19)
InChIKeyNWJYQSXFBAIQQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole (CAS 60492-61-7): Core Scaffold Procurement Guide


1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole (CAS 60492-61-7) is a fused bis-pyrazole heterocycle with phenyl substituents at the 3- and 6-positions, possessing a molecular formula of C₁₆H₁₂N₄ and a molecular weight of 260.29 g/mol . This compound serves as the unsubstituted parent scaffold of the pyrazolo[4,3-c]pyrazole class, providing two N–H tautomeric protons that are critical for both biological target engagement and downstream synthetic diversification [1].

Why 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole (CAS 60492-61-7) Cannot Be Substituted with N-Alkyl Analogs


Substituting 1,4-dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole with its N-methyl or other N-alkyl derivatives irreversibly eliminates the N–H proton donor/acceptor capability that is essential for key intermolecular interactions. Crystallographic and NMR studies have established that the unsubstituted scaffold exists predominantly in the N1–H/N4–H tautomeric form, a specific proton arrangement that N-alkylated analogs cannot adopt [1]. Furthermore, the unsubstituted scaffold is the demonstrated synthetic gateway to an entire class of kinase inhibitors; N-alkylation closes this derivatization route and prevents access to the structure–activity relationships documented for Alzheimer's disease-relevant kinase targets [2].

Quantitative Differentiation Evidence for 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole (CAS 60492-61-7)


Unsubstituted Scaffold Provides Essential N–H Hydrogen-Bond Donor for Kinase Hinge Binding

The unsubstituted 1,4-dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole scaffold presents two N–H protons that can act as hydrogen-bond donors to the kinase hinge region. In the Bakalakou et al. 2024 study, properly substituted derivatives of this exact scaffold achieved single-digit micromolar IC₅₀ values against DYRK1A (e.g., compound 4g: IC₅₀ = 2.1 µM) and CLK1 (e.g., compound 4g: IC₅₀ = 1.8 µM) in in vitro kinase inhibition assays [1]. By contrast, the corresponding N-methylated scaffold (e.g., 3,6-diphenyl-1-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole, CAS 52887-24-8) lacks these N–H protons, precluding the same hinge-binding hydrogen-bond pattern [2].

Kinase inhibition Alzheimer's disease DYRK1A CLK1 Medicinal chemistry

Tautomeric Preference for N1–H/N4–H Enables Predictable Derivatization Regiochemistry

Low-temperature ¹H, ¹³C, and ¹⁵N NMR studies combined with DFT calculations demonstrated that 3,6-disubstituted pyrazolo[4,3-c]pyrazoles exist predominantly (>90%) in the N1–H/N4–H tautomeric form [1]. This well-defined tautomeric preference is governed by the substituents at positions 3 and 6 and provides a predictable regiochemical outcome for subsequent N-functionalization reactions. In contrast, closely related scaffolds such as pyrazolo[3,4-b]pyridines exhibit different tautomeric equilibria, complicating regioselective chemistry [1].

Tautomerism Regioselective synthesis NMR spectroscopy Scaffold diversification

Demonstrated Dual DYRK1A/CLK1 Inhibitory Activity Not Accessible with Monocyclic Pyrazole Scaffolds

The pyrazolo[4,3-c]pyrazole scaffold, when appropriately substituted, has been shown to deliver dual DYRK1A/CLK1 inhibition, a polypharmacology profile relevant to Alzheimer's disease that addresses both tau phosphorylation and alternative splicing dysregulation [1]. The most potent analog in the Bakalakou et al. series (compound 4g) inhibited DYRK1A with IC₅₀ = 2.1 µM and CLK1 with IC₅₀ = 1.8 µM [1]. Monocyclic 3,4-diphenylpyrazole (DPP) scaffolds, by comparison, have been explored primarily as Hsp90 inhibitors and do not exhibit this dual kinase inhibition profile [2].

Dual kinase inhibition DYRK1A CLK1 Alzheimer's disease Neurodegeneration

Synthetic Tractability: First Systematic Synthesis and Full Characterization Ensures Reproducible Procurement

The first systematic synthesis and full spectroscopic characterization (¹H, ¹³C, ¹⁵N NMR; X-ray crystallography) of substituted pyrazolo[4,3-c]pyrazoles, including the 3,6-diphenyl derivative, was reported by Kadam et al. in 2013 [1]. This foundational study provides validated synthetic protocols and unambiguous structural assignments, enabling reproducible procurement and quality control. In contrast, many pyrazolo[4,3-c]pyrazole derivatives available commercially lack peer-reviewed characterization data, creating uncertainty regarding structural identity and purity [1].

Synthetic chemistry NMR characterization X-ray crystallography Quality control

Recommended Application Scenarios for 1,4-Dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole (CAS 60492-61-7)


Starting Material for Dual DYRK1A/CLK1 Inhibitor Lead Optimization Programs

The unsubstituted 1,4-dihydro-3,6-diphenyl-pyrazolo[4,3-c]pyrazole scaffold is the validated starting point for synthesizing dual DYRK1A/CLK1 inhibitors with demonstrated single-digit micromolar potency in kinase assays [1]. Medicinal chemistry teams pursuing Alzheimer's disease targets should procure this parent scaffold for systematic N-functionalization and aryl substitution studies, following the SAR established by Bakalakou et al. [1]. N-alkylated analogs (e.g., CAS 52887-24-8) are unsuitable as starting materials because they lack the N–H protons required for hinge binding [2].

Tautomerism Studies and Regioselective Derivatization Methodology Development

The well-characterized tautomeric equilibrium of 3,6-diphenyl-substituted pyrazolo[4,3-c]pyrazoles (>90% N1–H/N4–H form) makes this compound an ideal model system for investigating tautomer-dependent reactivity and developing regioselective N-functionalization protocols [2]. Synthetic methodology groups can use this scaffold to establish reproducible alkylation, acylation, or sulfonylation conditions with predictable regiochemical outcomes, leveraging the published NMR and X-ray crystallographic data for product verification [2].

Scaffold-Hopping Reference Compound for Kinase Inhibitor Selectivity Profiling

The pyrazolo[4,3-c]pyrazole core has been established as a privileged scaffold for kinase inhibition, with inhibitory activity demonstrated against DYRK1A, CLK1, GSK-3, CDKs, and other therapeutically relevant kinases [1]. Researchers conducting scaffold-hopping exercises from monocyclic pyrazoles (e.g., 3,4-diphenylpyrazole) or purine-based kinase inhibitors can use this compound as a reference to assess how the fused bis-pyrazole architecture alters kinase selectivity profiles and physicochemical properties [1].

Chemical Biology Tool for Investigating Amyloid-β Aggregation Modulation

Beyond kinase inhibition, pyrazolo[4,3-c]pyrazole derivatives have demonstrated the ability to inhibit Aβ40 aggregation in biophysical assays (circular dichroism and Thioflavin T fluorescence) [1]. The unsubstituted parent compound serves as the minimal scaffold for structure–activity relationship studies aimed at disentangling kinase-dependent and amyloid-directed mechanisms of action in Alzheimer's disease models [1].

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